テトラベナジン
概要
説明
キサジンは、一般名であるテトラベナジンとしても知られており、ハンチントン病に関連する不随意運動(舞踏運動)の治療に主に使用される薬剤です。 それは小胞モノアミン輸送体2(VMAT2)阻害剤であり、脳内のドーパミン、セロトニン、ノルエピネフリンなどのモノアミンを枯渇させることで筋肉の動きを制御するのに役立ちます .
科学的研究の応用
Chemistry
In chemistry, tetrabenazine is studied for its unique structure and reactivity. Researchers explore its synthesis, modification, and potential as a scaffold for developing new compounds.
Biology
In biological research, tetrabenazine is used to study the role of monoamines in neurological processes. It serves as a tool to investigate the effects of monoamine depletion on brain function and behavior.
Medicine
Medically, tetrabenazine is used to treat chorea in Huntington’s disease patients. It is also being investigated for its potential in treating other movement disorders and psychiatric conditions.
Industry
In the pharmaceutical industry, tetrabenazine is a valuable drug for managing symptoms of Huntington’s disease. Its production and formulation are critical areas of research and development.
作用機序
テトラベナジンは、小胞モノアミン輸送体2(VMAT2)を阻害することにより、その効果を発揮します。この阻害は、シナプス小胞へのモノアミンの取り込みを減らし、シナプス間隙におけるドーパミン、セロトニン、ノルエピネフリンなどの神経伝達物質のレベルを低下させます。 これらの神経伝達物質のレベルを下げることで、テトラベナジンは、ハンチントン病に関連する不随意運動やその他の症状を制御するのに役立ちます .
類似の化合物との比較
類似の化合物
デウテトラベナジン: テトラベナジンの誘導体であり、薬物動態特性が向上しています。
バルベナジン: 遅発性ジスキネジアの治療に使用される別のVMAT2阻害剤です。
独自性
テトラベナジンは、VMAT2の特異的な阻害においてユニークであり、これがハンチントン病における舞踏運動の治療に特に効果的である理由です。脳内のモノアミンを選択的に枯渇させる能力は、より広範囲または標的化されていない効果を持つ可能性のある他の化合物とは異なります。
テトラベナジンの合成、反応、用途、作用機序を理解することで、研究者と臨床医は、神経疾患の治療における役割とその将来の治療開発の可能性をよりよく理解することができます。
Safety and Hazards
将来の方向性
Tetrabenazine may have antipsychotic activity and may offer promise for treatment of psychosis with the potential for a reduced risk of tardive dyskinesia . After a series of research studies, tetrabenazine derivatives such as valbenazine and deutetrabenazine have been approved by the US FDA . In addition, radioisotopically labeled tetrabenazine permits the early diagnosis of Parkinson’s disease, which is difficult to treat during the later stages of this disease .
生化学分析
Biochemical Properties
Tetrabenazine acts within the basal ganglia and promotes the depletion of monoamine neurotransmitters serotonin, norepinephrine, and dopamine from stores . It also decreases uptake into synaptic vesicles . This action of Tetrabenazine is critical in its role in biochemical reactions.
Cellular Effects
Tetrabenazine has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by modulating the levels of monoamine neurotransmitters, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Tetrabenazine involves its interaction with VMAT2. Tetrabenazine binds to VMAT2 and inhibits it, which leads to a decrease in the transport of monoamine neurotransmitters into synaptic vesicles . This inhibition is non-competitive, and Tetrabenazine locks VMAT2 in an occluded conformation .
Temporal Effects in Laboratory Settings
In laboratory settings, Tetrabenazine has been observed to have long-term effects on cellular function. For example, a study found that Tetrabenazine effectively suppresses HD-related chorea for up to 80 weeks
Dosage Effects in Animal Models
The effects of Tetrabenazine have been studied in animal models, and it has been found that its effects can vary with different dosages
Metabolic Pathways
Tetrabenazine is involved in the metabolic pathway related to the transport of monoamine neurotransmitters. It interacts with VMAT2, an enzyme responsible for the transport of these neurotransmitters from the cytosol to synaptic vesicles .
Transport and Distribution
Tetrabenazine is transported and distributed within cells and tissues through its interaction with VMAT2. By inhibiting VMAT2, Tetrabenazine affects the localization and accumulation of monoamine neurotransmitters within neuronal cells .
Subcellular Localization
The subcellular localization of Tetrabenazine is closely tied to its target, VMAT2, which is located in synaptic vesicles within neuronal cells . By binding to and inhibiting VMAT2, Tetrabenazine can influence the distribution of monoamine neurotransmitters within these cells.
準備方法
合成ルートと反応条件
テトラベナジンは、複数段階の化学プロセスによって合成されます。合成には通常、次の手順が含まれます。
テトラベナジンコアの形成: コア構造は、環化や官能基変換などの反応を経て合成されます。
官能基化: 次に、コア構造は官能基化されて、必要な置換基が導入され、目的の薬理学的特性が与えられます。
精製: 最終生成物は、再結晶またはクロマトグラフィーなどの技術を使用して精製され、高純度と高効力を確保します。
工業生産方法
テトラベナジンの工業生産には、ラボの合成プロセスをスケールアップすることが含まれます。これには、大規模生産のための反応条件の最適化、一貫した品質の確保、および医薬品製造の規制基準の遵守が含まれます。重要な考慮事項は次のとおりです。
反応効率: 収率を最大化し、副生成物を最小限に抑えます。
安全性: 化学物質と反応条件の安全な取扱いを確保します。
品質管理: 最終製品がすべての仕様を満たすように、厳格な品質管理を実施します。
化学反応の分析
反応の種類
テトラベナジンは、次のものを含むいくつかの種類の化学反応を受けます。
酸化: テトラベナジンは酸化されて、さまざまな代謝産物を生成できます。
還元: 特定の条件下で還元されて、異なる生成物が得られます。
置換: テトラベナジン分子の官能基は、他の基で置換されて、その特性を変更できます。
一般的な試薬と条件
酸化剤: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元剤: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムは、還元反応によく使用されます。
置換試薬: ハロゲン化剤と求核剤は、置換反応に使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物には、テトラベナジンのさまざまな代謝産物と誘導体があり、それらは異なる薬理学的特性と用途を持つ場合があります。
科学研究への応用
化学
化学では、テトラベナジンは、その独自の構造と反応性について研究されています。研究者は、その合成、改変、および新しい化合物を開発するための足場としての可能性を探求しています。
生物学
生物学的調査では、テトラベナジンは、神経学的プロセスにおけるモノアミンの役割を研究するために使用されています。これは、モノアミン枯渇が脳機能と行動に与える影響を調べるためのツールとして役立ちます。
医学
医学的には、テトラベナジンは、ハンチントン病患者の舞踏運動の治療に使用されます。また、他の運動障害や精神疾患の治療における可能性についても調査されています。
産業
製薬業界では、テトラベナジンは、ハンチントン病の症状を管理するための貴重な薬剤です。その生産と製剤は、研究開発の重要な分野です。
類似化合物との比較
Similar Compounds
Deutetrabenazine: A derivative of tetrabenazine with improved pharmacokinetic properties.
Valbenazine: Another VMAT2 inhibitor used to treat tardive dyskinesia.
Uniqueness
Tetrabenazine is unique in its specific inhibition of VMAT2, which makes it particularly effective for treating chorea in Huntington’s disease. Its ability to deplete monoamines selectively in the brain distinguishes it from other compounds that may have broader or less targeted effects.
By understanding the synthesis, reactions, applications, and mechanism of action of tetrabenazine, researchers and clinicians can better appreciate its role in treating neurological disorders and its potential for future therapeutic developments.
特性
IUPAC Name |
(3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3/t14-,16-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJIEFSOBYUXJB-HOCLYGCPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2CC1=O)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0042614 | |
Record name | Tetrabenazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0042614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58-46-8, 1026016-84-1 | |
Record name | (±)-Tetrabenazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S,11bS)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1026016-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrabenazine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrabenazine, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1026016841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrabenazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0042614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TETRABENAZINE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A3NP33E5M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TETRABENAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9O08YRN8O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of tetrabenazine?
A1: Tetrabenazine exerts its therapeutic effect by reversibly binding to vesicular monoamine transporter type 2 (VMAT-2) [, , , , , , , , , ]. This binding inhibits the uptake of monoamines – including dopamine, serotonin, norepinephrine, and histamine – into presynaptic vesicles, leading to their depletion in the synaptic cleft [, , , , , , , , , ].
Q2: Does tetrabenazine interact directly with dopamine receptors?
A2: While its primary mechanism involves VMAT-2 inhibition, research suggests that tetrabenazine may also possess dopamine receptor antagonist properties, directly blocking the inhibitory effect of dopamine on prolactin secretion [, ]. This dual action distinguishes it from other VMAT-2 inhibitors and may contribute to its overall therapeutic profile.
Q3: Are there regional differences in how tetrabenazine affects monoamine depletion in the brain?
A3: Research indicates that regional differences in central monoamine depletion induced by tetrabenazine are not due to regional differences in the inhibition of vesicular monoamine uptake []. This suggests other factors, such as differences in monoamine turnover rates or receptor densities, contribute to the regional variations in tetrabenazine's effects.
Q4: What is the molecular formula and weight of tetrabenazine?
A4: The molecular formula of tetrabenazine is C19H27NO3, and its molecular weight is 317.42 g/mol.
Q5: How stable is tetrabenazine in acidic conditions?
A5: Studies have shown that tetrabenazine can be susceptible to degradation in acidic environments []. This instability can lead to the formation of impurities, highlighting the importance of carefully considering formulation strategies and storage conditions.
Q6: How does deuteration impact the stability and pharmacokinetics of tetrabenazine?
A6: Deutetrabenazine, a deuterated form of tetrabenazine, exhibits a longer half-life and reduced plasma fluctuations compared to tetrabenazine [, , ]. This improved pharmacokinetic profile allows for less frequent dosing and potentially better tolerability.
Q7: What is the primary metabolic pathway of tetrabenazine?
A7: Tetrabenazine undergoes extensive hepatic metabolism, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme []. It is metabolized into several active metabolites, including alpha-dihydrotetrabenazine and beta-dihydrotetrabenazine, which contribute to its therapeutic effect [, ].
Q8: How does the pharmacokinetic profile of deutetrabenazine differ from tetrabenazine?
A8: Deutetrabenazine's deuterium substitutions slow its metabolic clearance, resulting in a longer half-life (approximately 8.6 hours) compared to tetrabenazine (approximately 4.8 hours) [, ]. This allows for less frequent dosing and may contribute to improved tolerability.
Q9: What are the implications of CYP2D6 genotype on tetrabenazine metabolism and potential toxicity?
A9: Research suggests that CYP2D6 genotype polymorphisms can significantly influence tetrabenazine metabolism and its potential for hepatotoxicity []. This highlights the need for personalized dosing approaches based on individual genetic variations to optimize efficacy and minimize adverse effects.
Q10: What clinical conditions have been studied in relation to tetrabenazine treatment?
A10: Tetrabenazine has been investigated for its therapeutic potential in various hyperkinetic movement disorders, including: * Chorea associated with Huntington’s disease [, , , , , , , ] * Tardive dyskinesia [, , , , , , ] * Tics associated with Tourette syndrome [, , ] * Dystonia [, , ] * Myoclonus [] * Post-stroke choreoathetosis []
Q11: What analytical methods have been used to quantify tetrabenazine and its metabolites in biological samples?
A11: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been employed as a sensitive and specific method for quantifying tetrabenazine and its active metabolites in human plasma []. This technique enables researchers to study the pharmacokinetic profile of the drug and its metabolites in clinical settings.
Q12: Are there alternative treatments for conditions where tetrabenazine is used, and how do they compare?
A12: Yes, several alternative treatments exist for conditions like chorea and tardive dyskinesia, including other VMAT-2 inhibitors like deutetrabenazine and valbenazine, as well as antipsychotic medications [, , , , ]. The choice of treatment depends on various factors, such as the specific condition, individual patient characteristics, potential side effects, and treatment goals.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。